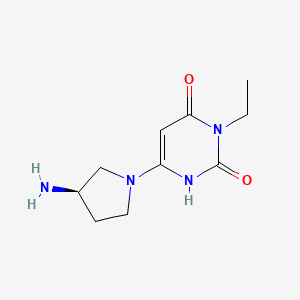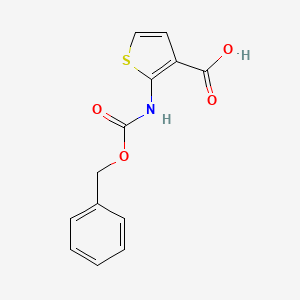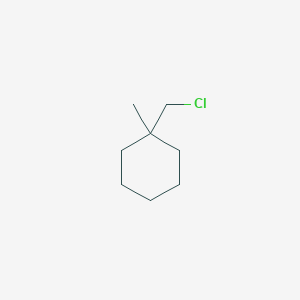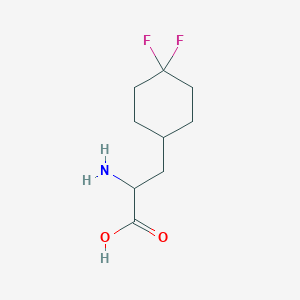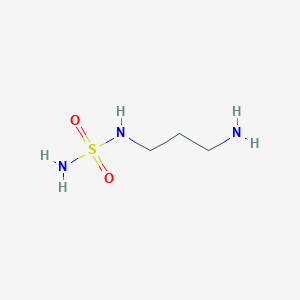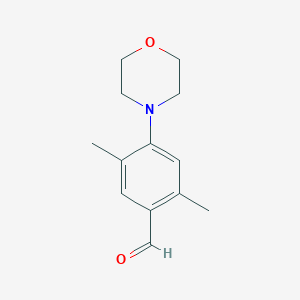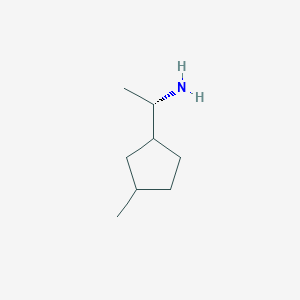
(1S)-1-(3-methylcyclopentyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-methylcyclopentyl)ethan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to an ethan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methylcyclopentyl)ethan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, 3-methylcyclopentanol, is prepared through the hydrogenation of 3-methylcyclopentanone.
Amine Introduction: The hydroxyl group of 3-methylcyclopentanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates, or ureas.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-methylcyclopentyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of amine-containing compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-methylcyclopentyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-methylcyclopentyl)ethan-1-amine: The enantiomer of (1S)-1-(3-methylcyclopentyl)ethan-1-amine with similar chemical properties but different biological activity.
(1S)-1-(3-ethylcyclopentyl)ethan-1-amine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(1S)-1-(3-methylcyclohexyl)ethan-1-amine: A compound with a cyclohexane ring, providing different conformational flexibility.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the cyclopentane ring influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(1S)-1-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1 |
InChI-Schlüssel |
BOHGLGLBRBQCPO-WTIBDHCWSA-N |
Isomerische SMILES |
CC1CCC(C1)[C@H](C)N |
Kanonische SMILES |
CC1CCC(C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


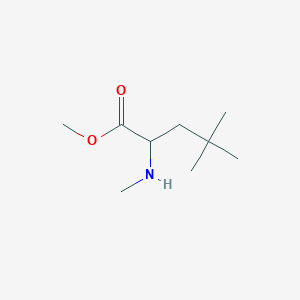
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)



![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
